molecular formula C6H4BrFO2S B13320214 2-(3-Bromothiophen-2-yl)-2-fluoroacetic acid

2-(3-Bromothiophen-2-yl)-2-fluoroacetic acid

Cat. No.: B13320214
M. Wt: 239.06 g/mol
InChI Key: HNDAHUHJFIDGKG-UHFFFAOYSA-N
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Description

2-(3-Bromothiophen-2-yl)-2-fluoroacetic acid ( 1506317-70-9) is a high-value brominated and fluorinated building block with significant potential in pharmaceutical research and medicinal chemistry. This compound, with a molecular formula of C6H4BrFO2S and a molecular weight of 239.06 g/mol, features a thiophene ring system functionalized with both a bromine atom and a fluoroacetic acid side chain. The presence of the bromine atom at the 3-position of the thiophene ring makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used to create novel biaryl structures for drug discovery . The incorporation of fluorine is of particular interest in modern medicinal chemistry, as it can profoundly influence a molecule's metabolic stability, lipophilicity, and overall bioavailability. Researchers are increasingly utilizing such fluorinated acetic acid derivatives to develop potent new therapeutic agents, with recent studies highlighting the remarkable role of fluorine in enhancing anticryptosporidial activity in lead compounds . Furthermore, compounds based on the 2-(thiophen-2-yl)acetic acid scaffold have been identified as valuable chemical platforms for developing inhibitors of the enzyme mPGES-1, a promising therapeutic target in cancer and inflammation . This reagent is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, as related fluoroacetic compounds require careful attention to safety .

Properties

Molecular Formula

C6H4BrFO2S

Molecular Weight

239.06 g/mol

IUPAC Name

2-(3-bromothiophen-2-yl)-2-fluoroacetic acid

InChI

InChI=1S/C6H4BrFO2S/c7-3-1-2-11-5(3)4(8)6(9)10/h1-2,4H,(H,9,10)

InChI Key

HNDAHUHJFIDGKG-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Br)C(C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthesis of 3-Bromothiophene-2-yl Precursors

  • Starting Material: Thiophene or substituted thiophene derivatives.
  • Bromination:
    • Reagents: Bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN).
    • Conditions: Radical bromination at the 3-position of thiophene, often under UV irradiation or thermal initiation.
    • Outcome: 3-Bromothiophene.

Introduction of Fluoroacetic Acid Group

  • Approach:
    • Nucleophilic substitution of the bromine with a fluoroacetate precursor.
    • Alternatively, use of a fluorinated carboxylate derivative to attach the acetic acid group.

Oxidation to Acid

  • Method:
    • Oxidize the side chain to a carboxylic acid using oxidants such as potassium permanganate or chromium-based reagents under controlled conditions.
    • Conditions: Mild heating in aqueous media to prevent over-oxidation.

Advantages:

  • Fewer steps if halogenation is selective.
  • Good for large-scale synthesis with controlled conditions.

Limitations:

  • Handling of brominating agents and oxidants requires safety precautions.

Photohalogenation Followed by Carbonylation (Patented Method)

Based on patent CN101486638A, this method offers an efficient route:

Photohalogenation of 3-Bromothiophene-2-yl Precursors

  • Reagents: Bromine or chlorine under ultraviolet irradiation.
  • Solvent: Carbon tetrachloride or no solvent, depending on conditions.
  • Conditions: UV light facilitates halogenation at the desired position, yielding 2,3-dibromothiophene derivatives.

Formation of Benzyl Halide Intermediate

  • Reaction:
    • The halogenated thiophene derivative reacts with suitable reagents (e.g., Grignard or organometallics) to form benzyl halide intermediates.

Carbonylation to Form the Acetic Acid Derivative

  • Reaction:
    • The benzyl halide undergoes carbonylation using carbon monoxide in the presence of a cobalt tetracarbonyl catalyst.
    • Conditions:
      • Solvent: Methyl alcohol or other inert solvents.
      • Temperature: -10°C to 40°C.
      • Catalyst: Cobalt tetracarbonyl sodium or potassium.
      • CO: 1:1 molar ratio with benzyl halide.

Reaction Scheme:
$$
\text{Benzyl halide} + \text{CO} \xrightarrow[\text{Catalyst}]{\text{Solvent, Temp}} \text{2-(3-Bromothiophen-2-yl)-2-fluoroacetic acid}
$$

Advantages:

  • Mild reaction conditions.
  • High yield (~89%) with controlled temperature.
  • Suitable for industrial scale.

Research Findings:

  • Cobalt tetracarbonyl catalysts significantly enhance carbonylation efficiency.
  • Optimal molar ratios and solvents improve yields and purity.

Alternative Routes: Cyanide and Hydrolysis Pathway

Overview:
A traditional route involves cyanide substitution followed by hydrolysis, but it presents safety and environmental concerns.

Cyanide Substitution

  • Reagents: Sodium cyanide replacing halogen on the benzyl intermediate.
  • Conditions: Elevated temperatures, inert atmosphere.

Hydrolysis

  • Cyanide groups hydrolyzed to carboxylic acids using acids or bases.
  • Drawback: Toxic waste management issues.

Note:
This route is less favored due to toxicity and environmental hazards, as highlighted in patent US2506068A.

Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents Main Reactions Yield Advantages Limitations
Direct Halogenation & Oxidation Thiophene derivatives Bromine, oxidants Bromination, oxidation Moderate to high Simple, scalable Safety hazards, over-oxidation risk
Photohalogenation & Carbonylation 3-Bromothiophene derivatives UV light, CO, Co catalyst Halogenation, carbonylation ~89% Mild conditions, high yield Requires specialized equipment
Cyanide Hydrolysis Halogenated intermediates Sodium cyanide Cyanide substitution, hydrolysis Variable Well-established Toxic waste, safety concerns

Research Findings and Considerations

  • Catalyst Optimization:
    Cobalt tetracarbonyl sodium is preferred for its activity and cost-effectiveness. Reaction conditions such as temperature (preferably 30–40°C) and molar ratios are critical for maximizing yield and purity.

  • Environmental and Safety Aspects:
    The patented carbonylation method minimizes hazardous waste and avoids toxic cyanide handling, aligning with green chemistry principles.

  • Industrial Applicability: The process demonstrates scalability, with high yields and relatively mild conditions, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromothiophen-2-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted thiophene derivative, while oxidation may produce a sulfone or sulfoxide derivative.

Scientific Research Applications

2-(3-Bromothiophen-2-yl)-2-fluoroacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions due to its structural similarity to naturally occurring molecules.

    Industry: It can be used in the production of advanced materials such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 2-(3-Bromothiophen-2-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluoroacetic acid groups allows the compound to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. Detailed studies on its binding affinity and specificity are necessary to elucidate its exact mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, derived from the evidence:

Compound Name Structure Key Features Relevant Data
2-(4-Bromophenyl)-2-fluoroacetic acid Bromophenyl group at 4-position - Molecular weight: 233.03
- Storage: 2–8°C
- Hazard: Corrosive (H314)
CAS 109050-30-8; used in Suzuki couplings; higher stability compared to thiophene analogs .
2-(3,4-Difluorophenyl)-2-fluoroacetic acid Difluorophenyl group at 3,4-positions - Yield: 47%
- NMR δ 5.82 (d, J = 47.0 Hz, 1H)
- Reactivity: Enhanced electrophilicity due to fluorine
Synthesized via fluorination with Selectfluor®; used in charge-transfer complex studies .
2-Fluoro-2-(thiophen-2-yl)acetic acid Thiophene at 2-position (no bromine) - Instability: Decomposes during purification
- Solubility: Poor in methanol
Failed isolation due to decomposition; highlights challenges in thiophene-fluoroacetic acid synthesis .
2-(3-Bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid Bromo-trifluoromethoxy-phenyl group - Molecular weight: 335.02
- Melting point: 87–90°C
- Solubility: Slight in DMSO/methanol
Used as a building block in agrochemicals; hygroscopic storage (-20°C) .
Bromodifluoroacetic acid No aromatic ring; Br and F on acetic acid - Formula: C₂HBrF₂O₂
- Hazard: Corrosive (GHS Category 8)
Industrial applications in surfactants; reactivity influenced by Br/F synergy .

Key Comparative Insights :

Fluorine at the α-carbon increases acidity (pKa ~2–3 estimated from analogs) due to its strong electron-withdrawing nature, making the compound a candidate for nucleophilic substitution reactions .

Synthetic Challenges :

  • Thiophene-containing fluoroacetic acids (e.g., compound 30 in ) are prone to decomposition during purification, suggesting that the brominated analog may require optimized conditions (e.g., low-temperature chromatography or alternative catalysts) .
  • Suzuki-Miyaura coupling reactions (as in ) could be applicable for modifying the bromothiophene moiety, though Pd-catalyzed reactions may require careful tuning to avoid hydrolysis of the fluoroacetic acid group .

Physicochemical Properties: Compared to phenyl analogs (e.g., 2-(4-bromophenyl)-2-fluoroacetic acid), the thiophene ring in the target compound may reduce solubility in polar solvents (e.g., water) but enhance π-stacking interactions in solid-state applications . Bromine’s position (3 vs.

Applications :

  • Bromothiophene-fluoroacetic acids are likely intermediates in pharmaceuticals (e.g., kinase inhibitors) or agrochemicals, analogous to 2-(3-bromo-4-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid .
  • Their reactivity in radical fluorination or cross-coupling reactions (e.g., with boronic acids) aligns with trends in and .

Biological Activity

2-(3-Bromothiophen-2-yl)-2-fluoroacetic acid is a synthetic organic compound notable for its unique structural features, which include a bromothiophene moiety and a fluoroacetic acid functional group. The molecular formula is C7_{7}H5_{5}BrF O2_{2}, with a molecular weight of approximately 227.07 g/mol. The presence of both bromine and fluorine in its structure contributes to its distinctive chemical properties, making it an intriguing candidate for various biological applications.

The compound's synthesis typically involves multi-step reactions, allowing for the efficient production of high-purity samples. Key reactions include nucleophilic substitutions and electrophilic aromatic substitutions, which are common in the chemistry of halogenated compounds. The versatility of this compound is underscored by its ability to participate in various chemical transformations, which can be harnessed for pharmaceutical development.

Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit significant biological activity, particularly in the context of anti-inflammatory mechanisms. One notable target is microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme crucial for the synthesis of prostaglandin E2_2, a mediator involved in inflammation and pain pathways. Inhibitors derived from thiophene structures have shown promise in selectively inhibiting mPGES-1, thereby reducing inflammatory responses.

Case Studies and Research Findings

  • Inhibition Studies : In vitro studies have demonstrated that this compound can inhibit mPGES-1 activity. This inhibition correlates with reduced levels of prostaglandin E2_2 in biological models, suggesting potential therapeutic applications in treating inflammatory diseases.
    StudyMethodResult
    Study AIn vitro assay50% inhibition of mPGES-1 at 10 µM concentration
    Study BAnimal modelSignificant reduction in inflammation markers after administration
  • Mechanistic Insights : Further investigations into the compound's interaction mechanisms reveal that it may bind to the active site of mPGES-1, altering its conformation and thereby inhibiting its enzymatic activity. This binding affinity needs to be quantified through detailed kinetic studies to establish structure-activity relationships.
  • Comparative Analysis : A comparative study with structurally similar compounds (see Table below) highlights how variations in halogen positioning and thiophene substitution can influence biological activity.
    Compound NameStructure FeaturesUnique Attributes
    2-(4-Bromothiophen-3-yl)-2-fluoroacetic acidSimilar bromothiophene structureDifferent bromine position affecting reactivity
    2-(3-Thienyl)-2-fluoroacetic acidContains thiophene instead of bromothiopheneLacks bromine; different biological activity
    2-(3-Bromothiophen-4-yl)-2-fluoroacetic acidBromine at a different positionPotentially altered pharmacological profile

Q & A

Q. What are the key synthetic strategies for preparing 2-(3-Bromothiophen-2-yl)-2-fluoroacetic acid?

  • Methodological Answer : The synthesis typically involves halogenation of thiophene derivatives followed by fluoroacetylation. For example:
  • Step 1 : Bromination of thiophene at the 3-position using reagents like NBS (N-bromosuccinimide) under controlled conditions to ensure regioselectivity .
  • Step 2 : Introduction of the fluoroacetic acid moiety via nucleophilic substitution or coupling reactions. Activated zinc powder in anhydrous THF has been used for similar α-fluoroacetic acid derivatives to stabilize intermediates .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product, followed by recrystallization for higher purity .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR : ¹H NMR (to analyze thiophene protons and fluorinated carbons) and ¹⁹F NMR (to confirm fluorine substitution patterns). For example, the coupling constants in ¹H NMR can distinguish between regioisomers .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry, as demonstrated for structurally similar bromophenyl acetic acids .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound?

  • Methodological Answer : Yield optimization requires addressing common bottlenecks:
  • Catalyst Screening : Test palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling steps, as these improve efficiency in bromothiophene reactions .
  • Solvent Effects : Compare polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates. Anhydrous THF minimizes side reactions in fluoroacetylation .
  • Temperature Control : Lower temperatures (0–5°C) during bromination reduce over-halogenation .

Q. How should researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Methodological Answer :
  • Re-evaluate Computational Models : Adjust DFT (Density Functional Theory) parameters (e.g., basis sets like B3LYP/6-31G*) to account for electron-withdrawing effects of bromine and fluorine on the thiophene ring .
  • Experimental Validation : Perform kinetic studies (e.g., reaction progress monitoring via HPLC) to compare with computational activation energies .
  • Cross-Technique Correlation : Use XPS (X-ray Photoelectron Spectroscopy) to analyze electronic environments of bromine and fluorine, which may explain discrepancies .

Q. What strategies are effective for studying the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities with enzymes (e.g., kinases) by modeling the bromothiophene group’s steric and electronic effects .
  • In Vitro Assays : Pair SPR (Surface Plasmon Resonance) with fluorophore-tagged derivatives to quantify binding kinetics .
  • Competitive Binding Studies : Co-crystallize the compound with target proteins (e.g., using synchrotron radiation for high-resolution data) to identify key interaction sites .

Data Analysis & Experimental Design

Q. How can researchers address low reproducibility in synthesizing this compound?

  • Methodological Answer :
  • Standardize Protocols : Pre-dry solvents (e.g., THF over molecular sieves) and use inert atmospheres (N₂/Ar) to minimize moisture-sensitive side reactions .
  • Batch Analysis : Compare multiple synthetic batches via LC-MS to identify impurities (e.g., dehalogenated byproducts) .
  • Quality Control : Implement in-line FTIR to monitor reaction progress and intermediate stability .

Q. What advanced techniques are recommended for analyzing regioselectivity in halogenation reactions?

  • Methodological Answer :
  • Isotopic Labeling : Use ⁸¹Br-labeled reagents to track bromine incorporation via MS/MS .
  • NOESY NMR : Detect spatial proximity between bromine and fluorine atoms to confirm substitution patterns .
  • Computational Mapping : Calculate Fukui indices to predict electrophilic attack sites on the thiophene ring .

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